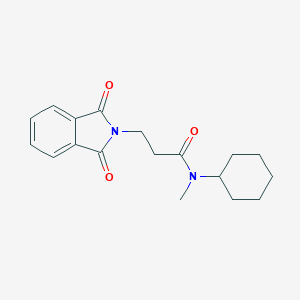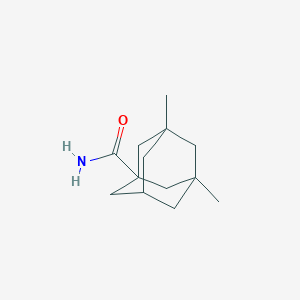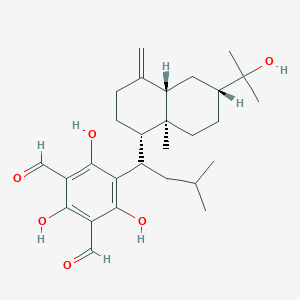
11-Hidroxi-rankinidina
Descripción general
Descripción
11-Hydroxyrankinidine is an alkaloid compound isolated from the plant Gelsemium elegans . It is known for its complex molecular structure, which includes a spiroindole framework. The chemical formula of 11-Hydroxyrankinidine is C20H24N2O4, and it has a molecular weight of 356.42 g/mol
Aplicaciones Científicas De Investigación
11-Hydroxyrankinidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and analytical reagent in various chemical analyses.
Biology: The compound is studied for its potential bioactive properties, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: It is used in the development of new pharmaceuticals and as a model compound in drug discovery
Mecanismo De Acción
Target of Action
11-Hydroxyrankinidine is an alkaloid compound isolated from the whole plant of Gelsemium elegans . The primary targets of 11-Hydroxyrankinidine are EGFR, JAK1, and AKT1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
11-Hydroxyrankinidine interacts with its targets through molecular docking . It matches well with the active pockets of its crucial targets, forming a complex with a relatively stable structure through hydrogen bonds and other interactions .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway . These pathways are critical for cellular communication and response to external stimuli.
Pharmacokinetics
It has a molecular weight of 356.42 and a boiling point of 550.8℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 11-Hydroxyrankinidine’s action are primarily related to its interaction with its targets. The 11-hydroxyrankinidin-EGFR complex was found to be stable throughout the entire molecular dynamics simulation . This stability suggests that the compound may have a sustained effect on its targets, potentially leading to long-lasting cellular responses.
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may inhibit the phosphodiesterase enzyme
Cellular Effects
It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that it may bind with the active pockets of crucial targets, such as EGFR, JAK1, and AKT1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyrankinidine typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the formation of the spiroindole core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The final steps usually include hydroxylation and methylation reactions to introduce the hydroxyl and methoxy groups, respectively.
Industrial Production Methods: Industrial production of 11-Hydroxyrankinidine is less common due to its complex structure and the need for precise reaction conditions. it can be produced in small quantities for research purposes using advanced organic synthesis techniques. The process involves stringent control of temperature, pressure, and pH to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 11-Hydroxyrankinidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Comparación Con Compuestos Similares
Humantenine: Another alkaloid with a similar spiroindole structure.
Gelsemine: An alkaloid from the same plant, Gelsemium elegans, with different bioactive properties.
Koumine: A related compound with analgesic and anti-inflammatory effects.
Uniqueness: 11-Hydroxyrankinidine is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit phosphodiesterase and bind to EGFR sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALAMCOLIJTCTR-QDEBKDIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122590-03-8 | |
| Record name | 11-Hydroxyrankinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
![9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241869.png)
